molecular formula C7H6N4O2 B13672223 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1150617-72-3

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13672223
CAS No.: 1150617-72-3
M. Wt: 178.15 g/mol
InChI Key: KVHSXNQZQVQYEV-UHFFFAOYSA-N
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Description

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Reduction of Nitro Group: 7-Methyl-8-amino-[1,2,4]triazolo[4,3-a]pyridine.

    Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inverse agonist for RORγt and inhibitors for enzymes such as JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-10-4-8-9-7(10)6(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHSXNQZQVQYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NN=CN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653928
Record name 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-72-3
Record name 7-Methyl-8-nitro-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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